3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl group, and a pyrrolo[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine and an appropriate amine, the cyclization can be facilitated using a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride (NaH).
Attachment of the Ethylphenyl Group: This step involves the coupling of the ethylphenyl group to the nitrogen atom of the pyrrolo[3,2-d]pyrimidine core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethylphenyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,2-d]pyrimidine core. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ethylphenyl positions. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Alcohol derivatives of the pyrrolo[3,2-d]pyrimidine core.
Substitution: Halogenated benzyl or ethylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has been investigated for its anti-cancer properties, particularly in targeting specific cancer cell lines. Its mechanism of action involves the inhibition of key enzymes involved in cell proliferation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.
Mechanism of Action
The mechanism by which 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit a wide range of biological activities.
Uniqueness
What sets 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-11-7-8-12-18(16)24-21(28)17-14-26(2)20-19(17)25-23(30)27(22(20)29)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZELNMGQEMRYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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